molecular formula C20H15ClN4O2S B2585218 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-91-1

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2585218
CAS No.: 852376-91-1
M. Wt: 410.88
InChI Key: SESCKPVASDENHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyridazine class of heterocyclic molecules, characterized by a fused triazole-pyridazine core. Its structure features a 4-chlorophenyl group attached to an ethanone moiety via a thioether linkage, while the triazolopyridazine ring is substituted with a 4-methoxyphenyl group at position 3 . Such structural motifs are associated with diverse biological activities, including kinase inhibition and epigenetic modulation, as seen in related compounds . The electron-withdrawing chlorine and electron-donating methoxy groups likely influence its physicochemical properties and binding interactions.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-27-16-8-4-14(5-9-16)20-23-22-18-10-11-19(24-25(18)20)28-12-17(26)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCKPVASDENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the Methoxyphenyl Group:

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that compounds containing both triazole and pyridazine moieties exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of triazoles possess significant antibacterial and antifungal properties. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .
  • Anticancer Properties: Triazole-containing compounds have been investigated for their anticancer potential. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects: The incorporation of the pyridazine ring has been linked to anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in animal models .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of several triazole derivatives against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
  • Anticancer Activity:
    • In a recent investigation, the compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway .
  • Anti-inflammatory Research:
    • A model of induced inflammation in rats was used to assess the anti-inflammatory effects of the compound. Results showed a marked reduction in inflammatory markers compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases .

Applications in Drug Development

The unique structure of 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone positions it as a candidate for further development in pharmacology:

  • Lead Compound for Drug Design: Its structural features can be modified to enhance efficacy and reduce toxicity, making it suitable for drug design initiatives targeting infectious diseases and cancer.
  • Potential as a Scaffold: The compound can serve as a scaffold for synthesizing new derivatives with improved biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural analogues include derivatives with variations in the aryl substituents, heterocyclic cores, or thioether linkages. Below is a comparative analysis based on synthesis, physical properties, and bioactivity:

Compound Structure Melting Point (°C) Biological Activity References
1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone Triazolopyridazine core with 4-Cl-C₆H₄ and 4-MeO-C₆H₄ substituents; thioether linkage Not reported Hypothesized kinase/bromodomain inhibition
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-methoxyphenyl)ethanone (8a) Triazole core (non-fused) with similar substituents 162–164 Not reported
AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-... Triazolopyridazine core with methoxy and piperidine substituents Not reported Bromodomain and extraterminal (BET) inhibitor (IC₅₀ = 4–28 nM)
1-(4-Morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone Triazolopyridazine core with pyridinyl substituent; morpholine-linked ethanone Not reported Potential kinase inhibitor (structural similarity)
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-1-(4-(trifluoromethyl)phenyl)ethanone (7a) Triazole core with 4-Cl-C₆H₄ and 4-CF₃-C₆H₄ substituents 164–166 Antifungal/anticancer candidate (inferred)

Key Observations

Impact of Heterocyclic Core: The triazolopyridazine core (as in the target compound and AZD5153) enhances binding to epigenetic targets (e.g., BET proteins) compared to non-fused triazole derivatives like 8a .

Substituent Effects: Chlorophenyl vs. Trifluoromethylphenyl: Compound 7a (4-CF₃-C₆H₄) shows a higher melting point (164–166°C) than 8a (4-Cl-C₆H₄, 162–164°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) . Methoxy Group: The 4-methoxyphenyl group in the target compound may enhance solubility and metabolic stability compared to non-polar substituents.

Thioether Linkage :

  • The thioether moiety in the target compound and its analogues is critical for redox activity and hydrogen bonding, as seen in related antifungal agents .

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a novel synthetic derivative that incorporates both triazole and pyridazine moieties. Its biological activity is of significant interest due to the pharmacological potential associated with triazole compounds, which have been reported to exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The molecular structure of the compound is characterized by:

  • A triazole ring that is known for its diverse biological activities.
  • A pyridazine moiety , which contributes to its potential pharmacological effects.
  • A thioether linkage that may enhance the compound's stability and bioactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole derivatives often demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could be more potent than traditional antibiotics like vancomycin and ciprofloxacin .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa1.0

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCT 116 (colon cancer), MCF-7 (breast cancer).
  • IC50 Values : The compound demonstrated an IC50 value of approximately 4.36 μM against HCT 116 cells, indicating significant anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines in various models, which could be beneficial in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Triazole derivatives often act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes involved in sterol biosynthesis.
  • Disruption of Cellular Processes : By interfering with DNA synthesis and repair mechanisms in cancer cells, these compounds can induce apoptosis.

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their biological activities. Among them, compounds similar to the target structure displayed notable antibacterial and anticancer activities .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that substitutions on the triazole ring significantly influence the biological activity. Electron-withdrawing groups were found to enhance antibacterial potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?

  • Methodological Answer :

  • Step 1 : Synthesize the triazolopyridazine core via condensation reactions. For example, combine hydrazine derivatives with ketones in ethanol, as demonstrated for structurally related triazolopyridazines .
  • Step 2 : Introduce the thioether linkage. Use a nucleophilic substitution reaction between a 6-chloro-triazolopyridazine intermediate and a thiol-containing ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Optimize yield via heterogenous catalysis. Employ Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, with reaction progress monitored by TLC .
  • Purification : Recrystallize the final product in water/ethanol mixtures or acetic acid .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • GHS Classification : Based on structurally similar triazolopyridazines, anticipate acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards .
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Measures :
  • Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) and carbonyl signals (δ ~200 ppm) .
  • IR : Confirm thioether (C–S stretch, ~600–700 cm⁻¹) and ketone (C=O stretch, ~1700 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions between the triazolopyridazine core and ATP-binding pockets. Prioritize residues forming hydrogen bonds with the methoxyphenyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • SAR Analysis : Compare with analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to identify critical substituents for activity .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridazine derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Re-test conflicting compounds across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to differentiate intrinsic activity from pharmacokinetic variability .
  • Crystallography : Solve co-crystal structures of the compound with target proteins to confirm binding modes .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, CuI, or Fe₃O₄ nanoparticles for Suzuki couplings of aryl halides .
  • Solvent Optimization : Compare DMF, THF, and PEG-400 for solubility and reaction efficiency. PEG-400 reduces side reactions in thioether formation .
  • Temperature Control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time from hours to minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.